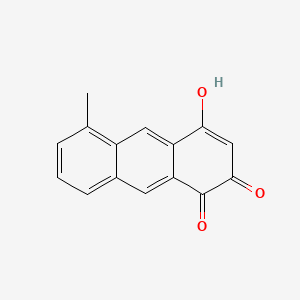

2-Hydroxy-5-methyl-1,4-anthracenedione

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-hydroxy-5-methylanthracene-1,2-dione |

InChI |

InChI=1S/C15H10O3/c1-8-3-2-4-9-5-12-11(6-10(8)9)13(16)7-14(17)15(12)18/h2-7,16H,1H3 |

InChI Key |

DIHTVXDSPLBNMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C3C(=CC2=CC=C1)C(=O)C(=O)C=C3O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Hydroxy 5 Methyl 1,4 Anthracenedione and Analogues

Classical Synthetic Approaches to Anthracenedione Scaffolds

Traditional methods for synthesizing the anthracenedione core have been established for over a century and remain relevant in both industrial and laboratory settings. These approaches typically involve the construction of the central ring through cyclization or cycloaddition reactions.

One of the most fundamental methods for building the anthraquinone (B42736) framework is through a two-step process involving Friedel-Crafts acylation followed by an intramolecular cyclization. royalsocietypublishing.org This reaction typically begins with the acylation of a benzene (B151609) derivative with phthalic anhydride (B1165640), catalyzed by a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org This step forms an intermediate o-benzoylbenzoic acid, which is then subjected to cyclization in the presence of a strong acid, like concentrated sulfuric acid, to yield the final anthraquinone product. royalsocietypublishing.orgwikipedia.org

This method is highly versatile for creating substituted anthraquinones, as the substitution pattern of the final product is determined by the starting benzene derivative. wikipedia.org However, the synthesis can sometimes lead to mixtures of products, particularly when using substituted benzenes where the acyl group can add at different positions. royalsocietypublishing.org Furthermore, rearrangements or loss of alkyl groups, such as isopropyl groups, can occur under the harsh acidic conditions of the reaction. royalsocietypublishing.org Despite these challenges, the Friedel-Crafts approach remains a robust and widely used method. ijcce.ac.ir

Table 1: Examples of Friedel-Crafts Acylation in Anthraquinone Synthesis

| Starting Benzene Derivative | Key Reagents | Intermediate | Product(s) | Reference |

|---|---|---|---|---|

| Benzene | Phthalic Anhydride, AlCl₃; then H₂SO₄ | o-Benzoylbenzoic acid | 9,10-Anthraquinone | wikipedia.org |

| 1,3-Diisopropylbenzene | Phthalic Anhydride, AlCl₃; then H₂SO₄ | Not specified | 1,3-Diisopropylanthraquinone and 2-Isopropylanthraquinone | royalsocietypublishing.org |

| 1,4-Diisopropylbenzene | Phthalic Anhydride, AlCl₃; then H₂SO₄ | Not specified | 1,3-Diisopropylanthraquinone and 2-Isopropylanthraquinone (due to migration) | royalsocietypublishing.org |

This table is interactive. Click on the headers to sort the data.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides an elegant and often highly regioselective route to the anthracenedione skeleton. royalsocietypublishing.orgnih.gov A common strategy involves the reaction of a 1,4-naphthoquinone (B94277) (the dienophile) with a suitable 1,3-diene. wikipedia.org This cycloaddition forms a hydroanthraquinone intermediate, which can then be aromatized, typically through oxidative dehydrogenation, to furnish the final anthraquinone product. wikipedia.orgnih.gov

The versatility of the Diels-Alder approach allows for the synthesis of highly functionalized and complex anthraquinones by varying the substituents on both the diene and the dienophile. royalsocietypublishing.orgrsc.org This method is particularly valuable in the total synthesis of natural products, where precise control over substitution patterns and stereochemistry is crucial. nih.gov The reactions often proceed under mild thermal conditions, and the regioselectivity can be controlled by the electronic and steric nature of the substituents on the reactants. royalsocietypublishing.org

Table 2: Diels-Alder Reactions in Anthracenedione Synthesis

| Dienophile | Diene | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Naphthoquinone | Butadiene | Thermal, followed by oxidative dehydrogenation | Anthraquinone | wikipedia.org |

| 2-Substituted Naphthoquinones | Functionalized 1,3-Dienes | CH₂Cl₂, 40°C | Highly substituted hydroanthraquinones | royalsocietypublishing.org |

| Chlorojuglone (120) | Silyl Ketene Acetal (119) | Thermal, acidic workup | Methylated and brominated anthraquinone (precursor to Mumbaistatin) | nih.gov |

This table is interactive. Click on the headers to sort the data.

The most direct route to 9,10-anthraquinone is the oxidation of its parent aromatic hydrocarbon, anthracene (B1667546). wikipedia.orgbritannica.com This method is a staple in industrial production. The oxidation is typically carried out using strong oxidizing agents. nbinno.com Chromium(VI) compounds, such as chromic acid in glacial acetic acid, are classic reagents for this transformation. wikipedia.orgyoutube.com The reaction involves heating a solution of anthracene with the oxidant, leading to the formation of the anthraquinone, which often precipitates from the reaction mixture upon cooling or addition of water. youtube.com

Alternative oxidizing agents, such as ammonium (B1175870) cerium(IV) nitrate, can also be employed, offering different reaction conditions and workup procedures. oc-praktikum.de While this method is straightforward for the parent anthraquinone, its application to the synthesis of substituted analogues depends on the availability of the corresponding substituted anthracene precursor. The harsh oxidative conditions can also be incompatible with certain sensitive functional groups.

Table 3: Common Oxidants for Anthracene to Anthraquinone Conversion

| Oxidizing Agent | Solvent | General Conditions | Reference |

|---|---|---|---|

| Chromic Acid (Chromium VI) | Glacial Acetic Acid | Heating/Reflux | wikipedia.orgyoutube.com |

| Ammonium Cerium(IV) Nitrate | Tetrahydrofuran/Water | Stirring at room temperature | oc-praktikum.de |

| Benzeneseleninic acid anhydride | Dry THF | 50 °C | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Modern and Advanced Synthetic Routes for 2-Hydroxy-5-methyl-1,4-anthracenedione

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing anthracenedione frameworks. These advanced routes often rely on transition metal catalysis and adhere to the principles of green chemistry, offering improved selectivity, milder reaction conditions, and greater functional group tolerance compared to classical methods. frontiersin.org

Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, including anthracenes and anthraquinones. frontiersin.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly powerful tools for forming the carbon-carbon bonds necessary to assemble the tricyclic core. frontiersin.orgnih.gov These reactions allow for the convergent assembly of the anthracenedione scaffold from smaller, functionalized precursors. nih.gov

For instance, a palladium-catalyzed intermolecular acylation between an aromatic aldehyde and an o-iodoester can generate a key intermediate that subsequently undergoes an acid-promoted intramolecular Friedel-Crafts cyclization to yield a substituted anthraquinone. beilstein-journals.org Similarly, modified Suzuki-Miyaura coupling conditions can be used to synthesize 1,8-diarylanthracene derivatives from 1,8-dichloroanthracene, demonstrating the power of these methods to introduce complex aryl substituents. nih.gov The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and selectivity. frontiersin.orgresearchgate.net

Table 4: Examples of Transition Metal-Catalyzed Reactions in Anthracene/Anthraquinone Synthesis

| Reaction Type | Catalyst/Metal | Key Transformation | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) complexes | Formation of biaryl bonds to assemble the anthracene framework | frontiersin.orgnih.gov |

| Sonogashira Coupling | Palladium (Pd) complexes | Coupling of terminal alkynes with aryl halides to form alkynylated precursors | frontiersin.orgnih.gov |

| Intermolecular Direct Acylation | Palladium (Pd) catalyst | Acylation of aromatic aldehydes with o-iodoesters, followed by cyclization | beilstein-journals.org |

| Buchwald-Hartwig Amination | Palladium (Pd) catalyst | Formation of carbon-nitrogen bonds for aminated derivatives | ustc.edu.cn |

This table is interactive. Click on the headers to sort the data.

The increasing emphasis on environmental sustainability has driven the development of "green" synthetic methodologies for anthraquinone production. frontiersin.org These methods aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency, aligning with the 12 Principles of Green Chemistry. nih.gov

A key strategy in green synthesis is the use of solvent-free, or "dry media," reaction conditions, often accelerated by microwave irradiation. rasayanjournal.co.in Microwave energy can selectively heat polar molecules, leading to dramatic reductions in reaction times compared to conventional heating. For example, anthraquinone dyes have been successfully synthesized by reacting catechol and phthalic anhydride in a microwave oven without any solvent, offering a rapid, single-pot procedure. rasayanjournal.co.in Other green approaches include the use of recyclable solid-supported catalysts and the development of synthetic routes that avoid unnecessary derivatization steps to improve atom economy. nih.govrasayanjournal.co.in Photocatalysis is also emerging as a sustainable technology that can drive chemical transformations using light, as demonstrated in the synthesis of artemisinin (B1665778) from natural precursors. nih.gov

Table 5: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Method (e.g., Friedel-Crafts) | Green Method (e.g., Microwave-Assisted) | Principles Addressed | Reference |

|---|---|---|---|---|

| Solvent | Often uses hazardous solvents (e.g., nitrobenzene) and strong acids | Solvent-free or uses benign solvents | Safer Solvents, Waste Prevention | nih.govrasayanjournal.co.in |

| Energy | Requires prolonged heating | Rapid heating via microwave irradiation | Energy Efficiency | nih.govrasayanjournal.co.in |

| Reaction Time | Often several hours | Typically a few minutes | Energy Efficiency | rasayanjournal.co.in |

| Waste | Can generate significant acidic and solvent waste | Minimal waste generation (high atom economy) | Waste Prevention | nih.gov |

| Catalysts | Often uses stoichiometric Lewis acids (e.g., AlCl₃) | Can use catalytic amounts or solid-supported catalysts | Catalysis | rasayanjournal.co.in |

This table is interactive. Click on the headers to sort the data.

Microwave-Assisted and Photochemical Synthesis Techniques

Modern synthetic techniques such as microwave irradiation and photochemistry offer significant advantages over conventional methods, including reduced reaction times, increased yields, and often, improved selectivity. These methods are applicable to the synthesis of anthraquinone cores and the introduction of specific functional groups.

Microwave-Assisted Synthesis

Microwave-dielectric heating has emerged as a powerful tool for accelerating organic reactions, particularly in the synthesis of heterocyclic and quinone-based compounds. In the context of anthraquinone synthesis, microwave irradiation can be applied to key condensation and cyclization steps. For instance, the synthesis of highly-substituted 9,10-anthraquinone derivatives has been achieved through the microwave-assisted condensation of benzoic acids. morressier.com This approach is notable for its ability to produce even asymmetric derivatives through selective cross-condensation reactions. morressier.com

Solvent-free microwave synthesis has also been reported for preparing anthraquinone dyes like Alizarin (B75676) from phthalic anhydride and catechol, demonstrating the efficiency and environmental benefits of this technique. rasayanjournal.co.in Furthermore, microwave heating has been effectively used for specific transformations on the anthraquinone scaffold, such as the demethylation of methoxy-substituted anthraquinones, a common step in the synthesis of hydroxyanthraquinone analogues. kcl.ac.uk

Interactive Table: Microwave-Assisted Synthesis of Anthraquinone Analogues

| Precursors | Product | Catalyst/Conditions | Time | Yield | Reference |

| Phthalic Anhydride, Catechol | 1,2-Dihydroxyanthraquinone (Alizarin) | Conc. H₂SO₄, Solvent-free, MW | 5-10 min | High | rasayanjournal.co.in |

| Substituted Benzoic Acids | Highly-Substituted Anthraquinones | MW-assisted condensation | N/A | Excellent | morressier.com |

| Methoxy-anthraquinone derivative | Hydroxy-anthraquinone derivative | HBr, AcOH, MW (150 °C) | 1-5 h | 19-71% | kcl.ac.uk |

Photochemical Synthesis

Photochemical reactions provide unique pathways for functional group transformations that are often difficult to achieve through thermal methods. A relevant application in this context is the synthesis of hydroxyanthraquinones from alkoxy-substituted precursors. dnu.dp.ua Studies have shown that 1-alkoxy-9,10-anthraquinones can be photochemically converted into 1-hydroxy-9,10-anthraquinones. arabjchem.org This process typically involves intramolecular hydrogen abstraction by the excited carbonyl group from the alkoxy side chain, followed by subsequent reactions to yield the final hydroxylated product. This method presents a facile route for the late-stage introduction of a hydroxyl group onto a pre-formed anthraquinone core. dnu.dp.uaarabjchem.org

Regioselectivity and Yield Optimization in the Synthesis of this compound

The primary challenges in synthesizing this compound are the construction of the asymmetric 1,4-anthracenedione core and the precise placement of the hydroxyl and methyl substituents. Regioselectivity—the control of where substituents are placed on the molecular framework—is therefore of paramount importance. masterorganicchemistry.com

Regiocontrol in Diels-Alder Reactions

The Diels-Alder reaction is one of the most powerful methods for constructing the carbon skeleton of anthraquinones. dnu.dp.ua It typically involves the [4+2] cycloaddition of a diene to a dienophile, such as a 1,4-naphthoquinone. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.

For synthesizing the target molecule, a plausible strategy involves the reaction of a substituted 1,4-naphthoquinone with a diene. The use of 5-hydroxy-1,4-naphthoquinone (Juglone) as a precursor is particularly relevant. The C5-hydroxyl group in juglone (B1673114) can form an intramolecular hydrogen bond with the adjacent carbonyl group, which alters the electronic properties of the dienophile and directs the regiochemical outcome of the cycloaddition. nih.gov This directing effect is crucial for controlling the position of incoming substituents and can be exploited to achieve the desired substitution pattern. For example, the reaction of juglone derivatives with substituted dienes can lead to specific regioisomers, a principle that has been used in the total synthesis of complex natural products. nih.govnih.gov Optimization of yield in these reactions involves careful selection of solvents, temperature, and Lewis acid catalysts to control both the reaction rate and its selectivity.

Regiocontrol in Friedel-Crafts Reactions

The Friedel-Crafts acylation is another cornerstone of anthraquinone synthesis, typically involving the reaction of a phthalic anhydride derivative with a substituted benzene in the presence of a Lewis acid like AlCl₃. beilstein-journals.orgbeilstein-journals.org The initial acylation is followed by an intramolecular cyclization to form the anthraquinone ring system. royalsocietypublishing.org

However, achieving specific regiochemistry with this method can be challenging. When using substituted precursors, such as 3-methylphthalic anhydride and a substituted benzene, multiple isomers of the initial benzoylbenzoic acid intermediate can be formed. royalsocietypublishing.org The subsequent cyclization can also occur in different positions, leading to a mixture of final anthraquinone products. This often results in lower yields of the desired isomer and necessitates complex purification steps. royalsocietypublishing.org Research has shown that the electronic nature of the substituents plays a critical role; electron-donating groups on the aromatic ring generally favor a more efficient Friedel-Crafts cyclization. beilstein-journals.org Optimizing the yield of a single, desired regioisomer often requires careful tuning of the reaction conditions and may involve the use of directing groups that can be removed later in the synthesis.

Interactive Table: Factors Influencing Regioselectivity in Anthraquinone Synthesis

| Reaction Type | Key Precursors | Directing Factor | Typical Outcome | Reference |

| Diels-Alder | Juglone (5-hydroxy-1,4-naphthoquinone) + Diene | Intramolecular H-bonding from C5-OH | High regioselectivity for one constitutional isomer | nih.gov |

| Friedel-Crafts | Substituted Phthalic Anhydride + Arene | Electronic nature of substituents | Mixture of regioisomers, requiring separation | beilstein-journals.orgroyalsocietypublishing.org |

Synthetic Transformations from Precursors to this compound

Diels-Alder Approach from Naphthoquinone Precursors

A robust strategy involves the cycloaddition of a diene to a suitably substituted 1,4-naphthoquinone. A logical precursor for the target molecule would be a 5-methyl-1,4-naphthoquinone derivative. For instance, the synthesis could start from 2-bromo-5-methyl-1,4-naphthoquinone.

Precursor Synthesis: The starting naphthoquinone could be prepared from simpler materials like p-cresol.

Diels-Alder Reaction: This naphthoquinone would serve as the dienophile in a Diels-Alder reaction with a diene such as 1-acetoxy-1,3-butadiene. This step builds the third ring of the anthraquinone system.

Aromatization and Functionalization: The resulting cycloadduct would then be aromatized, often through air oxidation or with a chemical oxidant. The acetoxy group introduced by the diene can then be hydrolyzed to yield the desired 2-hydroxyl group.

This approach offers good control over regiochemistry, especially if a precursor like 5-hydroxy-2-methyl-1,4-naphthoquinone is used, where the hydroxyl group can direct the cycloaddition. nih.gov

Friedel-Crafts Approach from Phthalic Anhydride Precursors

An alternative route begins with the Friedel-Crafts condensation of a phthalic anhydride derivative with an arene.

Precursor Selection: The synthesis could utilize 3-methylphthalic anhydride and hydroquinone (B1673460) monomethyl ether (4-methoxyphenol) as precursors.

Friedel-Crafts Acylation: The reaction between these precursors, catalyzed by AlCl₃, would form a 2-benzoylbenzoic acid intermediate. This reaction would likely produce a mixture of regioisomers.

Cyclization and Demethylation: The intermediate is then cyclized using a strong acid (e.g., concentrated H₂SO₄ or oleum) to form the anthraquinone skeleton. The resulting methoxy-substituted anthraquinone would then require demethylation to reveal the final hydroxyl group. The major challenge in this route is controlling the regioselectivity of both the initial acylation and the final cyclization steps. royalsocietypublishing.org

Table of Precursors and Transformations

| Precursor 1 | Precursor 2 | Key Transformation | Intermediate/Product Type |

| 2-Bromo-5-methyl-1,4-naphthoquinone | 1-Acetoxy-1,3-butadiene | Diels-Alder Cycloaddition | Tetracyclic Adduct |

| 3-Methylphthalic Anhydride | Hydroquinone monomethyl ether | Friedel-Crafts Acylation | Substituted 2-Benzoylbenzoic acid |

| 1-Alkoxy-5-methyl-1,4-anthracenedione | N/A | Photochemical dealkylation | 1-Hydroxy-5-methyl-1,4-anthracenedione |

| 2-Nitro-5-methyl-1,4-anthracenedione | Alkali salt (e.g., Sodium Formate) | Nucleophilic Aromatic Substitution | This compound |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of 2 Hydroxy 5 Methyl 1,4 Anthracenedione

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR spectroscopy provides fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For 2-Hydroxy-5-methyl-1,4-anthracenedione, the expected ¹H NMR spectrum would display signals corresponding to the aromatic protons on the anthraquinone (B42736) core, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the quinone carbonyls and the electron-donating effects of the hydroxyl and methyl groups. The methyl group protons would appear as a singlet in the upfield region, while the phenolic hydroxyl proton would likely be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would show distinct signals for each of the 15 carbon atoms in the molecule, including the two carbonyl carbons, which are typically found at the most downfield chemical shifts (around 180-190 ppm). The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~132.8 |

| 2 | - | ~161.5 |

| 3 | ~7.2-7.4 | ~120.1 |

| 4 | - | ~182.5 |

| 4a | - | ~134.5 |

| 5 | - | ~140.2 |

| 5-CH₃ | ~2.4-2.6 | ~22.1 |

| 6 | ~7.5-7.7 | ~126.8 |

| 7 | ~7.8-8.0 | ~133.5 |

| 8 | ~7.6-7.8 | ~127.3 |

| 8a | - | ~133.0 |

| 9 | - | ~188.0 |

| 9a | - | ~132.0 |

| 10 | ~8.0-8.2 | ~126.5 |

| 10a | - | ~134.0 |

Note: These are predicted values based on known substituent effects on the anthraquinone scaffold and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish the substitution pattern on the aromatic rings. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of protonated carbons. For instance, the signal for the methyl protons would correlate with the methyl carbon signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is vital for connecting different fragments of the molecule. Key correlations would be expected from the methyl protons to the C-5 carbon and adjacent carbons, and from the aromatic protons to neighboring and quaternary carbons, including the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is essential for determining stereochemistry and conformational details. In this molecule, a NOESY experiment could show a correlation between the methyl protons and the proton at the C-6 position, confirming their spatial closeness.

Solid-State NMR Applications for Crystalline Forms

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). mestrelabcn.com This allows for the determination of the exact mass and, consequently, the elemental composition of the molecule. For this compound, with a molecular formula of C₁₅H₁₀O₃, the theoretical exact mass can be calculated.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀O₃ |

| Theoretical Exact Mass | 238.06299 Da |

An experimental HRMS measurement matching this theoretical value would confirm the elemental composition of the compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions (product ions). This provides valuable information about the molecular structure. The fragmentation of anthraquinones often involves characteristic losses of CO and other small neutral molecules. researchgate.net

For this compound, a plausible fragmentation pathway for the protonated molecule [(M+H)⁺] would likely involve:

Initial loss of a molecule of carbon monoxide (CO) from the quinone system.

Subsequent loss of another CO molecule.

Cleavage of the methyl group.

These fragmentation patterns help to confirm the presence of the anthraquinone core and the nature of the substituents. researchgate.net

Table 3: Potential MS/MS Fragmentation of this compound [(M+H)⁺]

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 239.07027 | 211.07536 | CO |

| 211.07536 | 183.08045 | CO |

By combining the data from these advanced spectroscopic and spectrometric techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying functional groups within a molecule. An Infrared (IR) spectrum for this compound would be expected to show characteristic absorption bands. These would include a broad peak for the hydroxyl (-OH) group, sharp peaks corresponding to the carbonyl (C=O) groups of the quinone structure, and various signals in the fingerprint region indicating C-C and C-H bonds within the aromatic rings and the methyl group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For an anthraquinone derivative, the spectrum is expected to display multiple absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are highly sensitive to the substitution pattern on the anthraquinone core, and the presence of the hydroxyl and methyl groups would influence the absorption maxima.

Fluorescence spectroscopy measures the emission of light from the molecule after it has absorbed light. While many anthraquinones are known to fluoresce, the specific emission spectrum, quantum yield, and lifetime for this compound have not been documented.

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and the planarity of the ring system. It would also reveal how the molecules pack in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This technique is essential for establishing the absolute configuration of chiral molecules, although the target compound is achiral. No crystallographic data for this compound is currently available in public databases.

Chromatographic Techniques for Isolation, Purity Assessment, and Identification

Chromatographic methods are indispensable for separating the target compound from reaction mixtures or natural extracts, assessing its purity, and aiding in its identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of anthraquinone derivatives. A method for this compound would typically use a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time would be a key identifier, and the technique could be used for quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a semi-volatile compound like this anthracenedione, GC-MS could provide its retention time and a mass spectrum. The mass spectrum would show the molecular ion peak, confirming the compound's molecular weight, and a characteristic fragmentation pattern that could be used to confirm the structure.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique often used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For this compound, different solvent systems could be tested to find one that gives a clear separation and a characteristic Retention factor (Rf) value, which could then be used for routine identification.

Computational and Theoretical Investigations of 2 Hydroxy 5 Methyl 1,4 Anthracenedione

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometric parameters and electronic properties of molecules like anthraquinone (B42736) and its derivatives. researchgate.netresearchgate.net By solving the Kohn-Sham equations, DFT can determine the ground-state energy and electron density of a molecule, from which numerous properties can be derived.

For anthraquinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to obtain the most stable molecular geometries. scribd.com These calculations help in understanding how substitutions, such as the hydroxyl (-OH) and methyl (-CH3) groups in 2-Hydroxy-5-methyl-1,4-anthracenedione, influence the planarity and bond lengths of the fused ring system.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, provide valuable information about the molecule's electronic properties and reactivity. wikipedia.orgyoutube.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.org DFT calculations are widely used to compute the energies of these orbitals. For anthraquinone derivatives, the distribution of electron density in the HOMO and LUMO orbitals is typically spread across the conjugated π-system of the aromatic rings. The presence of electron-donating groups (like hydroxyl and methyl) can raise the HOMO energy level and alter the energy gap, thereby influencing the molecule's reactivity and electronic absorption characteristics.

Table 1: Representative Frontier Orbital Energies and Properties Calculated for Anthraquinone-like Structures Note: These are example values for illustrative purposes based on typical findings for related compounds and may not represent the exact values for this compound.

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 4.3 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron; approximated by -EHOMO. scribd.com |

| Electron Affinity (A) | 1.9 eV | Energy released when an electron is added; approximated by -ELUMO. scribd.com |

| Chemical Hardness (η) | 2.15 eV | Resistance to change in electron distribution; calculated as (I-A)/2. scribd.com |

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations help in assigning specific vibrational modes (e.g., C=O stretching, O-H bending) to the peaks observed in experimental spectra. Calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, improving agreement with experimental results. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. researchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities. The calculations can explain the origin of observed colors and electronic behavior, often relating them to transitions between molecular orbitals, such as from the HOMO to the LUMO.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the chemical shifts (δ) of ¹H and ¹³C NMR spectra. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical NMR spectra can be generated. This is invaluable for assigning signals and confirming the chemical structure of complex organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov While DFT is excellent for static properties, MD provides insights into the dynamic behavior of systems. For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with other molecules, such as solvents or biological macromolecules like proteins and DNA.

By simulating the molecule's trajectory, MD can reveal:

Conformational Preferences: How the molecule behaves in different environments and the stability of different orientations of its substituent groups.

Solvation Effects: How solvent molecules arrange around the solute and influence its properties.

Binding Modes: The specific interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecule binds to a receptor or enzyme active site. nih.gov This is crucial for drug design and understanding biological activity.

MD simulations, often employing force fields derived from quantum mechanical calculations, can bridge the gap between molecular structure and biological function. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Predictions (In Silico)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. These in silico models are essential in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

For anthraquinone derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods build a model based on a set of known active and inactive molecules. The model then identifies the key structural features (e.g., steric, electrostatic, hydrophobic) that are critical for biological activity. Based on such models, the potential biological activity of this compound could be predicted by analyzing how its specific hydroxyl and methyl substitutions contribute to the required structural and electronic properties for interacting with a biological target. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

DFT calculations are frequently used to:

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface. Its structure represents the highest energy barrier along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

Analyze Reaction Pathways: By tracing the intrinsic reaction coordinate (IRC) from a transition state, the pathway connecting it to the corresponding reactants and products can be confirmed.

Electrochemistry Simulations and Redox Potential Calculations

The redox behavior of quinones is central to many of their applications, from biological roles to energy storage materials. Computational electrochemistry, using DFT, allows for the accurate prediction of redox potentials. acs.orgrsc.org

The reduction potential of an anthraquinone derivative is highly sensitive to the nature and position of its substituents. Electron-donating groups (like -OH and -CH3) generally decrease the redox potential, while electron-withdrawing groups increase it. acs.org Calculations can model the one- and two-electron reduction processes of the quinone moiety.

The computational protocol typically involves:

Optimizing the geometry of the molecule in its oxidized, radical anion, and dianion states.

Calculating the Gibbs free energies of these species in the gas phase.

Applying a continuum solvation model (like COSMO or PCM) to account for the effect of the solvent. rsc.org

Using the calculated free energy of the redox reaction to determine the standard reduction potential relative to a reference electrode. researchgate.net

These predictions are valuable for designing new anthraquinone derivatives with tailored redox properties for applications such as organic redox flow batteries or electrochemical sensors. acs.orgacs.org

Table 2: Effect of Substitution on Calculated Redox Potentials of Anthraquinone Derivatives Note: Values are illustrative, based on general trends reported in the literature, to show the effect of substituents.

| Compound | Substituent(s) | Calculated E° (V vs. SHE) - First Reduction |

| Anthraquinone | None | -0.90 |

| 2-Methylanthraquinone (B1664562) | -CH₃ | -0.95 |

| 1-Hydroxyanthraquinone | 1-OH | -0.75 |

| 1,4-Dihydroxyanthraquinone | 1,4-(OH)₂ | -0.60 |

| This compound | 2-OH, 5-CH₃ | Predicted to be lower than anthraquinone |

Chemical Reactivity and Derivatization Strategies for 2 Hydroxy 5 Methyl 1,4 Anthracenedione

Electrophilic Aromatic Substitution Reactions on the Anthracenedione Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commsu.edu In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org The reactivity and regioselectivity of EAS on the 2-hydroxy-5-methyl-1,4-anthracenedione scaffold are dictated by the electronic effects of the existing substituents.

The anthraquinone (B42736) core itself is electron-deficient due to the two electron-withdrawing carbonyl groups, which deactivates the rings towards electrophilic attack. However, the terminal benzene (B151609) ring (containing the methyl group) is more susceptible to substitution than the central quinone ring. The substituents on the other terminal ring—the hydroxyl (-OH) and methyl (-CH₃) groups—are both activating and ortho-, para-directing. The powerful activating effect of the hydroxyl group, in particular, significantly enhances the nucleophilicity of this ring, making it the primary site for electrophilic attack.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commsu.eduyoutube.com

Halogenation: Direct bromination of activated anthraquinones, such as those containing hydroxyl or amino groups, typically occurs at the activated ring. colab.ws For this compound, electrophilic halogenation (e.g., with Br₂ in acetic acid) would be expected to occur at the positions ortho and para to the hydroxyl group (C1 and C3). Given that the C1 position is already substituted, the C3 position is the most likely site for monosubstitution.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group. youtube.com Similar to halogenation, this reaction would be directed by the hydroxyl group to the C3 position.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group using fuming sulfuric acid. youtube.com The reaction is reversible and would also be expected to occur at the C3 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation attach alkyl and acyl groups, respectively, to the aromatic ring using a Lewis acid catalyst. rsc.orgnih.gov These reactions are highly sensitive to deactivating groups and may be difficult to achieve on the electron-poor anthraquinone nucleus. However, the strong activation provided by the hydroxyl group could enable these reactions on the substituted terminal ring.

| Reaction Type | Typical Reagents | Expected Position of Substitution |

| Halogenation | Cl₂ or Br₂ with Lewis Acid | C3 |

| Nitration | HNO₃, H₂SO₄ | C3 |

| Sulfonation | SO₃, H₂SO₄ | C3 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3 (if reaction proceeds) |

Nucleophilic Substitution Reactions and Amine Functionalization

The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions, particularly with amines, are a key strategy for the synthesis of aminoanthraquinone derivatives, many of which possess significant biological activity and are used as dyes. mdpi.combiointerfaceresearch.com These reactions can proceed through direct substitution of a leaving group or via an addition-elimination mechanism on the quinone ring.

Amination of 1,4-dihydroxyanthraquinone derivatives can be achieved by treating them with amines, often in the presence of a catalyst or oxidizing agent. mdpi.com For this compound, nucleophilic attack by an amine (R-NH₂) could potentially occur at the C3 position. The reaction of hydroxyquinones with amines can lead to the formation of amin-substituted quinones. nih.gov This transformation is crucial for creating a wide array of colored compounds and biologically active molecules. For instance, various 1,4-anthracenedione derivatives have been prepared through nucleophilic substitution or addition reactions to serve as precursors for fused heterocyclic systems. rsc.org

The general mechanism involves the addition of the amine to the electron-poor quinone ring, followed by the elimination of a leaving group (if present) or oxidation to restore the quinone system.

| Reactant | Nucleophile | Catalyst/Conditions | Product Type |

| This compound | Primary/Secondary Amine | PhI(OAc)₂ or other oxidants | 3-Amino-2-hydroxy-5-methyl-1,4-anthracenedione derivative |

| Halogenated Anthracenedione | Amine | Base, Heat | Aminoanthracenedione |

Redox Chemistry and Electrochemical Transformations

A defining characteristic of the quinone moiety is its ability to undergo reversible reduction. The 1,4-anthracenedione core can be reduced to the corresponding hydroquinone (B1673460) by accepting two electrons and two protons. This redox process is central to the biological activity of many quinone-containing compounds and their function in electron transport chains.

The transformation is shown below: this compound (quinone) + 2e⁻ + 2H⁺ ⇌ 2-Hydroxy-5-methyl-1,4-anthracenediol (hydroquinone)

This redox behavior can be studied using electrochemical techniques like cyclic voltammetry. Electrochemical studies on analogous molecules, such as 2-hydroxybenzophenones, show a characteristic reduction wave corresponding to the transfer of an electron to the carbonyl system to form a radical anion. researchgate.net For the quinone system in this compound, a two-electron reduction process is expected. The reduction potential is influenced by the substituents on the ring; electron-donating groups like hydroxyl and methyl groups generally make the reduction more difficult (i.e., occur at a more negative potential).

This redox cycling is crucial for many of its applications, from catalysis to energy storage. For example, amino derivatives of 9,10-anthracenedione have been utilized in flow-through battery systems, leveraging the stable charging and discharging cycles provided by the quinone-hydroquinone redox couple. biointerfaceresearch.com

Cycloaddition and Condensation Reactions for Novel Structures

The carbon-carbon double bonds within the quinone ring of this compound can act as dienophiles in Diels-Alder reactions. nih.gov This [4+2] cycloaddition is a powerful tool for constructing complex, six-membered ring systems in a stereoselective manner. nih.govyoutube.com The regioselectivity of the reaction is influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com In the case of this compound, the double bond at the C2-C3 position is activated by the electron-withdrawing carbonyl groups, making it a suitable reaction partner for electron-rich dienes. Such reactions have been pivotal in the synthesis of complex natural products, including bisanthraquinone antibiotics. nih.gov

Condensation reactions provide another avenue for elaborating the anthracenedione core. The dicarbonyl unit of the quinone can react with binucleophiles, such as 1,2-diamines, to form new fused heterocyclic rings. For example, reacting a 1,4-anthracenedione derivative with an aromatic diamine like o-phenylenediamine (B120857) can lead to the formation of a fused pyrazine (B50134) or quinoxaline (B1680401) ring system, significantly expanding the structural diversity of the parent molecule. rsc.org

| Reaction Type | Reagent Type | Resulting Structure |

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Fused Six-Membered Carbocyclic Ring |

| Condensation | 1,2-Diamine | Fused Pyrazine/Quinoxaline Ring |

Functional Group Interconversions and Modifications of Hydroxyl and Methyl Groups

Beyond reactions on the aromatic core, the peripheral functional groups of this compound are also amenable to chemical modification.

Hydroxyl Group: The phenolic hydroxyl group is one of the most reactive sites for derivatization. It can be readily converted into ethers or esters.

Etherification: Reaction with alkyl halides (e.g., methyl iodide) or sulfates in the presence of a base (like Na₂CO₃ or K₂CO₃) yields the corresponding ether (e.g., 2-methoxy-5-methyl-1,4-anthracenedione). kcl.ac.uk

Esterification (Acylation): Treatment with acid anhydrides (e.g., acetic anhydride) or acyl chlorides in the presence of a base or acid catalyst converts the hydroxyl group into an ester. mdpi.com These reactions are useful for protecting the hydroxyl group or modulating the compound's properties.

Methyl Group: The methyl group is generally less reactive than the hydroxyl group or the aromatic rings. However, under specific conditions, it can be functionalized.

Oxidation: Strong oxidizing agents could potentially oxidize the methyl group to a carboxylic acid, although this may be accompanied by degradation of the quinone ring.

Radical Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide) could introduce a halogen to the methyl group, forming a benzylic halide. This intermediate is a versatile handle for further nucleophilic substitution reactions.

Synthesis of Structurally Modified this compound Analogues

Modification of the hydroxyl group is a primary strategy for synthesizing analogues of this compound with tailored properties. As discussed above, etherification and esterification are the most common transformations.

The synthesis of a 2-methoxy analogue, for example, can be achieved by reacting the parent compound with a methylating agent like methyl iodide in the presence of a base. kcl.ac.uk Similarly, acylation with acetic anhydride (B1165640) yields the 2-acetoxy derivative. mdpi.com These modifications can significantly alter the electronic properties, solubility, and biological profile of the molecule. Protecting the hydroxyl group as an ether or ester can also redirect the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, by altering its directing influence.

| Starting Material | Reagents | Product | Modification Type |

| This compound | CH₃I, Na₂CO₃ | 2-Methoxy-5-methyl-1,4-anthracenedione | Etherification (Methylation) |

| This compound | Acetic Anhydride, NaOAc | 2-Acetoxy-5-methyl-1,4-anthracenedione | Esterification (Acetylation) |

Substitutions on the Anthracenedione Core

Electrophilic Substitutions

Electrophilic aromatic substitution is a fundamental reaction for introducing a variety of functional groups onto aromatic rings. In the context of this compound, the directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. Conversely, the carbonyl groups are deactivating and meta-directing.

Nitration: The introduction of a nitro group (-NO2) onto the anthracenedione core is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). Given the directing effects of the substituents on this compound, nitration is expected to occur on the ring bearing the activating hydroxyl and methyl groups. Specifically, the positions ortho and para to the hydroxyl group are the most likely sites of substitution. For instance, the nitration of 2-methylanthraquinone (B1664562) gives 1-nitro-2-methylanthraquinone. wikipedia.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) and is typically carried out using fuming sulfuric acid (oleum). The electrophile in this reaction is sulfur trioxide (SO3). The position of sulfonation is also dictated by the existing substituents. In the absence of a mercury catalyst, sulfonation of anthraquinone derivatives tends to occur at the beta-positions. However, the presence of a mercury catalyst can direct the substitution to the alpha-positions. google.com For this compound, sulfonation would likely occur on the activated ring.

Nucleophilic Substitutions

Nucleophilic aromatic substitution on the anthracenedione core is less common than electrophilic substitution but can be achieved, particularly on rings bearing electron-withdrawing groups and a suitable leaving group, such as a halogen. The electron-withdrawing nature of the quinone carbonyls facilitates the attack of nucleophiles.

Cycloaddition Reactions

The quinone moiety of the anthracenedione core can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene can be a powerful tool for constructing complex polycyclic structures. The regioselectivity of the Diels-Alder reaction is influenced by the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. In the case of substituted juglones (5-hydroxy-1,4-naphthoquinones), which are structurally related to the hydroxyquinone portion of the target molecule, the regioselectivity of their Diels-Alder reactions is well-studied. A strong internal hydrogen bond between the hydroxyl group and the adjacent carbonyl can influence the electrophilicity of the quinone double bonds, thereby directing the approach of the diene. nih.gov

Cross-Coupling Reactions

Modern cross-coupling reactions provide versatile methods for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the anthracenedione core must first be functionalized with a suitable leaving group, typically a halogen.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. This reaction is highly effective for creating new C-C bonds. For instance, a bromo- or iodo-substituted derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. A halogenated derivative of this compound could be coupled with primary or secondary amines to introduce a range of nitrogen-containing functional groups. orgsyn.orgyoutube.com This methodology has been successfully applied to the synthesis of various aminoquinolines and has been demonstrated to be effective even with unprotected halotryptophans in aqueous conditions. docbrown.info

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | Concentrated HNO3, Concentrated H2SO4 | Nitro-2-hydroxy-5-methyl-1,4-anthracenedione |

| Sulfonation | Fuming H2SO4 (Oleum) | This compound sulfonic acid |

| Diels-Alder | Conjugated diene, heat or Lewis acid catalyst | Polycyclic adducts |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | Aryl/vinyl-2-hydroxy-5-methyl-1,4-anthracenedione |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Amino-2-hydroxy-5-methyl-1,4-anthracenedione |

Derivatization of the Methyl Group

The methyl group at the 5-position of this compound is a key site for derivatization, allowing for the introduction of a variety of functional groups and the extension of the molecular framework.

Oxidation

The methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, the oxidation of 2-methylanthraquinone can yield anthraquinone-2-carboxylic acid. wikipedia.org Milder oxidizing agents would be required to isolate the intermediate alcohol or aldehyde.

Halogenation

The methyl group can undergo free-radical halogenation to introduce one or more halogen atoms. This reaction is typically initiated by UV light or a radical initiator. The resulting halomethyl derivative is a versatile intermediate for further nucleophilic substitution reactions.

Condensation Reactions

The methyl group of this compound, once activated, can participate in condensation reactions to form new carbon-carbon bonds.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. While the methyl group itself is not a carbonyl compound, its corresponding aldehyde or ketone derivative (obtained via oxidation) could participate in such reactions. For example, if the methyl group is oxidized to a formyl group, it could then react with a ketone in a Claisen-Schmidt condensation. wikipedia.org

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. Similar to the Claisen-Schmidt condensation, the methyl group would first need to be oxidized to an aldehyde to participate in this reaction. rsc.org

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation | Strong oxidizing agent (e.g., KMnO4, CrO3) | 2-Hydroxy-1,4-dioxo-1,4-dihydroanthracene-5-carboxylic acid |

| Halogenation | NBS or NCS, radical initiator (e.g., AIBN), light | 5-(Halomethyl)-2-hydroxy-1,4-anthracenedione |

| Condensation | Aldehyde/Ketone, base (after oxidation of methyl group) | Extended conjugated systems |

Biological Activities and Mechanistic Studies of 2 Hydroxy 5 Methyl 1,4 Anthracenedione Excluding Clinical Human Data

In Vitro Cytotoxicity and Anticancer Mechanisms

The cytotoxic effects of this class of compounds have been observed across various cancer cell lines. The underlying mechanisms are multifaceted, involving the induction of programmed cell death, interference with the cell cycle, and interaction with crucial cellular macromolecules and signaling pathways.

Apoptosis Induction Pathways

This class of compounds has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. iiarjournals.orgiiarjournals.org

Key events in this pathway include:

Cytochrome C Release: Treatment with these compounds has been demonstrated to cause the release of cytochrome c from the mitochondria into the cytosol. nih.govaacrjournals.orgnih.gov This is a critical step in the activation of the apoptotic cascade.

Caspase Activation: Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9. iiarjournals.orgnih.govnih.gov This leads to a cascade of activation of executioner caspases, including caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. iiarjournals.orgnih.govnih.govrsc.org Studies have shown a significant increase in caspase-3/7 positive cells upon treatment. iiarjournals.org The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that has been observed. rsc.org

Modulation of Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating mitochondrial integrity. Treatment with these compounds has been shown to increase the Bax/Bcl-2 ratio, favoring apoptosis. aacrjournals.orgnih.govrsc.org

Table 1: Effects on Apoptosis Induction Pathways

| Mechanism | Observation | Affected Molecules |

|---|---|---|

| Mitochondrial Pathway | Disruption of mitochondrial membrane potential | Bax, Bcl-2 |

| Cytochrome C Release | Release from mitochondria to cytosol | Cytochrome C |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, 2-Hydroxy-5-methyl-1,4-anthracenedione analogs can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents the cells from progressing through the phases of division. The specific phase of arrest can vary depending on the cell type.

G1 Phase Arrest: In some cancer cell lines, such as MCF-7 human breast cancer cells, treatment has been shown to cause an arrest in the G1 phase of the cell cycle. imrpress.com This arrest is associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. imrpress.com Concurrently, a decrease in the levels of G1-phase cyclins, such as cyclin D1 and cyclin E, has been observed. imrpress.com

G2/M Phase Arrest: In other cancer cell lines, including human cervical cancer (SiHa) and non-small cell lung cancer (A549) cells, a significant arrest at the G2/M checkpoint has been reported. rsc.orgdocumentsdelivered.com This is accompanied by a reduction in the expression of key G2/M regulatory proteins, including cyclin B1, Cdc2, and Cdc25C. aacrjournals.orgdocumentsdelivered.com

S-G2/M Phase Arrest: In HeLa human cervical cancer cells, an arrest spanning the S and G2/M phases has been observed. rsc.org

Table 2: Effects on Cell Cycle Arrest Mechanisms

| Cell Cycle Phase | Cancer Cell Line | Key Molecular Alterations |

|---|---|---|

| G1 | MCF-7 (Breast) | ↑ p53, ↑ p21, ↓ Cyclin D1, ↓ Cyclin E |

| G2/M | SiHa (Cervical), A549 (Lung), Ishikawa (Endometrial) | ↓ Cyclin B1, ↓ Cdc2, ↓ Cdc25C |

DNA Interaction and Topoisomerase Inhibition

The planar structure of anthracenedione derivatives allows them to interact with DNA, a mechanism that can contribute to their cytotoxic effects.

DNA Intercalation: Some studies suggest that these compounds can intercalate into the DNA double helix. asm.org However, other research indicates that the interaction may not be a direct intercalation but rather a binding to the minor groove of the DNA. frontiersin.org This binding can lead to structural changes in the DNA, potentially interfering with DNA replication and transcription. frontiersin.org

Topoisomerase Inhibition: A significant mechanism of action for some of these compounds is the inhibition of DNA topoisomerases. These enzymes are crucial for resolving topological issues in DNA during replication, transcription, and repair. Inhibition of topoisomerase II, in particular, has been demonstrated. asm.orgresearchgate.net The mechanism involves the stabilization of the topoisomerase II-DNA cleavable complex, which leads to DNA strand breaks and ultimately triggers apoptosis. researchgate.net

Reactive Oxygen Species (ROS) Generation and Modulation

A prominent feature of the anticancer activity of this class of compounds is the generation of reactive oxygen species (ROS) within cancer cells. nih.govaacrjournals.orgrsc.orgnih.govresearchgate.net ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA.

The increased production of ROS appears to be a key upstream event that mediates many of the downstream cytotoxic effects, including apoptosis and cell cycle arrest. nih.govaacrjournals.orgrsc.orgnih.gov Pre-treatment of cancer cells with antioxidants, such as N-acetylcysteine (NAC), has been shown to attenuate the cytotoxic effects, confirming the pivotal role of ROS. nih.govaacrjournals.orgnih.gov The generation of ROS is often linked to the disruption of the mitochondrial electron transport chain. researchgate.net

Modulation of Signaling Pathways

This compound analogs have been found to modulate key signaling pathways that are often dysregulated in cancer and are critical for cell survival, proliferation, and inflammation.

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival and proliferation. Studies have shown that these compounds can inhibit this pathway by decreasing the phosphorylation of AKT and its downstream targets, such as the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial mediator of inflammation and cell survival, and its constitutive activation is common in many cancers. This class of compounds has been shown to suppress the activation of NF-κB. nih.govnih.gov This inhibition can occur through the prevention of the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov The suppression of NF-κB activity leads to the downregulation of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP) and proteins involved in angiogenesis (e.g., VEGF). nih.gov

Antioxidant and Free Radical Scavenging Mechanisms (In Vitro Studies)

While this class of compounds can act as pro-oxidants in cancer cells to induce cytotoxicity, they also exhibit antioxidant and free radical scavenging properties in in vitro chemical assays. This dual role is a common feature of many phenolic compounds.

The antioxidant activity is often evaluated using various assays that measure the ability of the compound to scavenge stable free radicals or reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity: These compounds have demonstrated the ability to scavenge the DPPH radical, a stable free radical. The scavenging activity is typically dose-dependent. nih.govresearchgate.net For instance, plumbagin (B1678898) has been reported to have a DPPH scavenging activity with an inhibitory rate of 41% at a concentration of 1 mg/mL. nih.gov Other studies have reported IC50 values for plumbagin in the range of 20-40 µg/mL in various solvent extracts. orientjchem.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity: The capacity to scavenge the ABTS radical cation is another measure of antioxidant activity.

Reducing Power: The ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) is an indicator of electron-donating capacity, a key aspect of antioxidant activity. Plumbagin has been shown to possess significant reducing power, which is concentration-dependent. nih.gov

Table 3: In Vitro Antioxidant and Free Radical Scavenging Activity

| Assay | Compound | Result |

|---|---|---|

| DPPH Radical Scavenging | Plumbagin | 41% inhibition at 1 mg/mL |

| DPPH Radical Scavenging | Plumbagin (in ethyl acetate (B1210297) extract) | IC50: 39.86 µg/mL |

| Reducing Power | Plumbagin | Concentration-dependent increase |

After a comprehensive search for scientific literature, it has become evident that there is a significant lack of specific research data for the chemical compound "this compound" pertaining to the detailed biological activities and mechanistic studies outlined in the user's request. The available literature focuses on the broader class of anthraquinones or other specific, more commonly studied derivatives.

To generate a scientifically accurate and well-supported article, it is imperative to rely on published research that has investigated the specific compound . Without such data, any attempt to describe the Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET) mechanisms, or the specific in vitro antimicrobial activities and mechanisms of this compound would be speculative and would not meet the required standards of scientific accuracy.

The strict adherence to the provided outline, which demands in-depth information on these specific topics for this particular compound, cannot be fulfilled with the currently available scientific information.

Therefore, this article cannot be generated as requested due to the absence of specific, verifiable, and published research data for "this compound" in the specified areas of biological activity and mechanistic pathways.

Anti-inflammatory Properties (In Vitro Studies)

There are no specific in vitro studies available in the scientific literature that investigate the anti-inflammatory properties of this compound. Research on other anthraquinone (B42736) derivatives has shown potential anti-inflammatory effects through various mechanisms, but these findings cannot be directly extrapolated to this compound without dedicated experimental evidence.

Enzyme Modulation and Inhibition Studies (e.g., Topoisomerases, Beta-lactamase)

No published research could be found detailing the effects of this compound on enzyme activity, including its potential to inhibit topoisomerases or beta-lactamases. The interaction of anthraquinone compounds with enzymes is an active area of research, with some derivatives showing significant inhibitory potential against these and other enzyme targets. However, the specific inhibitory profile of this compound remains uninvestigated.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Specific structure-activity relationship (SAR) studies for this compound are not present in the available scientific literature. SAR studies on the broader anthraquinone class have provided valuable insights into how the type and position of substituents on the anthraquinone scaffold affect their biological activities. These studies often compare a series of related compounds to determine the functional importance of different chemical groups. The absence of such studies for this compound means that the contribution of its unique substitution pattern to its biological profile is currently unknown.

Applications of 2 Hydroxy 5 Methyl 1,4 Anthracenedione in Material Science and Other Fields Excluding Clinical

Dye and Pigment Chemistry

Anthraquinone (B42736) derivatives are a significant class of dyes and pigments known for their structural diversity and stability. The color of these compounds arises from the anthraquinone chromophore, which is a conjugated system of alternating double and single bonds that absorbs light in the visible spectrum. The presence of auxochromes, such as hydroxyl (-OH) and amino (-NH2) groups, can modify the color and dyeing properties. Specifically, electron-donating groups like hydroxyl groups in positions 1, 4, 5, or 8 are crucial for producing colors ranging from red to blue.

Advanced Dyeing Properties and Fastness

The class of anthraquinone dyestuffs is characterized by very good light fastness, a critical property for textile and other applications. These dyes can be applied to various fibers using different methods, including as mordant, vat, reactive, and disperse dyes. While general studies on anthraquinone dyes highlight their excellent wash and light fastness properties on synthetic fibers like polyester, specific research data on the dyeing performance and fastness ratings of 2-Hydroxy-5-methyl-1,4-anthracenedione are not extensively detailed in publicly available literature. The performance of a dye is typically evaluated based on its uptake by the fiber, color vibrancy, and resistance to fading from washing and light exposure.

Photostability and Colorimetric Properties

Redox-Active Materials for Energy Storage

The quinone functional group within the anthraquinone structure allows the molecule to undergo reversible redox reactions, making it a promising candidate for active materials in energy storage systems like organic batteries and supercapacitors. These materials offer potential advantages such as structural versatility and high theoretical capacity.

Organic Battery Components

Redox-active organic materials, including anthraquinone derivatives, are being actively researched for use as electrode materials in rechargeable batteries. The carbonyl groups in the anthraquinone core can reversibly react with ions (e.g., Li+) during the charge-discharge cycles. Researchers have synthesized various anthraquinone-based polymers and composites to improve performance, addressing issues like dissolution in electrolytes and poor conductivity. For instance, composites of anthraquinone with conductive carbons have shown enhanced electrochemical performance. However, specific studies detailing the electrochemical performance, such as discharge capacity, cycling stability, and rate capability of this compound as an organic battery component, are limited.

Table 1: General Performance Metrics for Anthraquinone-Based Cathode Materials

| Parameter | Typical Values/Characteristics |

|---|---|

| Redox Potential | Tunable based on substituent groups |

| Theoretical Capacity | High, based on multi-electron transfer |

| Challenges | Solubility in electrolyte, low conductivity |

| Improvement Strategies | Polymerization, composite formation with carbon |

This table represents general data for the anthraquinone class of materials, as specific data for this compound is not available.

Supercapacitors and Electrochemical Devices

Anthraquinone-based materials are also explored for their use in supercapacitors, which store energy via fast surface redox reactions (pseudocapacitance). By functionalizing conductive substrates like carbon cloth or graphene with anthraquinone molecules, the energy storage capability can be significantly enhanced. The redox reactions of the anthraquinone moiety provide additional capacitance to the electrochemical double-layer capacitance of the carbon substrate. While studies have demonstrated that decorating conductive polymers like PEDOT with anthraquinone derivatives can result in high capacitance and excellent cyclic stability, research focusing specifically on the application and performance of this compound in supercapacitors is not prominent in the reviewed literature.

Chemo- and Biosensors

The development of chemo- and biosensors often utilizes molecules that can signal the presence of a specific analyte through a measurable change, such as in fluorescence or electrochemical response. Anthracene (B1667546) and its derivatives have been employed as fluorophores in fluorescent chemosensors for detecting metal ions. The interaction between the analyte and the sensor molecule can lead to changes in fluorescent emission. Similarly, the redox activity of quinones can be harnessed for electrochemical sensing. Despite the structural potential of this compound for such applications, specific research demonstrating its use as a chemo- or biosensor is not currently available in the reviewed scientific literature.

Metal Ion Detection

The anthraquinone framework is a well-established platform for the development of chemosensors for metal ions. The mechanism of detection often relies on the interaction between the metal cation and the oxygen-containing functional groups (carbonyl and hydroxyl) on the anthraquinone core. This interaction can lead to observable changes in the molecule's photophysical properties, such as a shift in absorption wavelength (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorometric sensing).

The this compound molecule possesses both hydroxyl and carbonyl groups, which can act as binding sites for metal ions. The presence of the hydroxyl group is particularly significant as it can be deprotonated upon metal binding, leading to a significant change in the electronic structure and, consequently, the optical properties of the molecule. This allows for the design of "turn-on" or "turn-off" fluorescent sensors. While specific studies on this compound are not prevalent, the performance of similar anthraquinone-based sensors highlights the potential. For instance, derivatives of 1,4-dihydroxyanthraquinone (quinizarin) have been shown to be effective fluorescent probes for various metal ions. dntb.gov.ua The selectivity of such sensors can be tuned by modifying the substituents on the anthraquinone ring.

Table 1: Illustrative Performance of Anthraquinone-Based Metal Ion Sensors Note: This data is from studies on related anthraquinone derivatives and is presented to illustrate the potential capabilities of such compounds.

| Anthraquinone Derivative | Target Ion | Detection Method | Limit of Detection (LOD) |

| 1,4-Dihydroxyanthraquinone | Zn²⁺ | Ratiometric Fluorescence | Not specified |

| Anthraquinone-based Schiff base | Al³⁺ | Fluorescence | 2.81 x 10⁻⁷ M |

| 1,8-Dihydroxyanthraquinone | Mg²⁺ | Fluorimetry | Trace amounts |

Biological Analyte Sensing

Beyond metal ions, the versatile anthraquinone scaffold can be adapted to detect various biological analytes. The sensing mechanism often involves specific chemical reactions or non-covalent interactions between the analyte and the sensor molecule, leading to a measurable optical or electrochemical signal. For example, anthraquinone derivatives have been designed to detect anions of biological importance, such as acetate (B1210297) and pyrophosphate. researchgate.net